Aeroplysinin I
Overview
Description
Aeroplysinin I is a tertiary alcohol . It is a natural product found in Aplysina aerophoba, Aplysina cavernicola, and other organisms . It is a secondary metabolite isolated from marine sponges with a wide spectrum of bio-activities .
Synthesis Analysis
Aeroplysinin I is naturally found in marine sponges . Computational calculation and molecular docking were performed for aeroplysinin . The structure from geometry optimization of aeroplysinin-1 is not in one plane .Molecular Structure Analysis
The molecular formula of Aeroplysinin I is C9H9Br2NO3 . The IUPAC name is 2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile . The structure from geometry optimization of aeroplysinin-1 is not in one plane .Chemical Reactions Analysis
The interaction of aeroplysinin-1 with two different DNA gyrase from E. Coli and S. Aureus has been studied . In this research, aeroplysinin-1 can inhibit the protein with the free binding energy of about -5.7 kcal/mol and -6.35 kcal/mol, respectively, for E. Coli and S. Aureus .Physical And Chemical Properties Analysis
The molecular weight of Aeroplysinin I is 338.98 g/mol . The structure from geometry optimization of aeroplysinin-1 is not in one plane .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmacology and Microbiology .
Summary of the Application
Aeroplysinin-1 has potent antibiotic effects on Gram-positive bacteria and several dinoflagellate microalgae causing toxic blooms . This makes it a potential candidate for treating human infections .
Methods of Application
Anti-Inflammatory Effects
Specific Scientific Field
This application is relevant to the field of Pharmacology and Immunology .
Summary of the Application
Aeroplysinin-1 has been shown to have promising anti-inflammatory effects . It impairs the endothelial inflammatory response through inhibition of the NF-κB pathway .
Methods of Application
In the context of vascular endothelial cells in vitro, Aeroplysinin-1 was found to inhibit the expression of pro-inflammatory genes in tumor necrosis factor alpha (TNF-α)- and lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs) .
Antibiotic Effects
Specific Scientific Field
This application falls under the field of Pharmacology and Microbiology .
Summary of the Application
Aeroplysinin-1 has potent antibiotic effects on Gram-positive bacteria and several dinoflagellate microalgae causing toxic blooms . This makes it a potential candidate for treating human infections .
Methods of Application
Anti-Inflammatory Effects
Specific Scientific Field
This application is relevant to the field of Pharmacology and Immunology .
Summary of the Application
Aeroplysinin-1 has been shown to have promising anti-inflammatory effects . It impairs the endothelial inflammatory response through inhibition of the NF-κB pathway .
Methods of Application
In the context of vascular endothelial cells in vitro, Aeroplysinin-1 was found to inhibit the expression of pro-inflammatory genes in tumor necrosis factor alpha (TNF-α)- and lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs) .
Antibiotic Effects
Specific Scientific Field
This application falls under the field of Pharmacology and Microbiology .
Summary of the Application
Aeroplysinin-1 has potent antibiotic effects on Gram-positive bacteria and several dinoflagellate microalgae causing toxic blooms . This makes it a potential candidate for treating human infections .
Methods of Application
Anti-Inflammatory Effects
Specific Scientific Field
This application is relevant to the field of Pharmacology and Immunology .
Summary of the Application
Aeroplysinin-1 has been shown to have promising anti-inflammatory effects . It impairs the endothelial inflammatory response through inhibition of the NF-κB pathway .
Methods of Application
In the context of vascular endothelial cells in vitro, Aeroplysinin-1 was found to inhibit the expression of pro-inflammatory genes in tumor necrosis factor alpha (TNF-α)- and lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs) .
Future Directions
Aeroplysinin I exhibits pleiotropic bioactive effects, impairing cell growth in cancer cells, inhibiting angiogenesis in vitro and in vivo, and modulating the redox status of different cell types . Due to its versatility, Aeroplysinin I might have a pharmaceutical interest for the treatment of different pathologies .
properties
IUPAC Name |
2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNLOSBKBOJJD-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C(C=C1Br)(CC#N)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C([C@@H]([C@@](C=C1Br)(CC#N)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951322 | |
Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aeroplysinin I | |
CAS RN |
28656-91-9, 55057-73-3 | |
Record name | Aeroplysinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28656-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | aeroplysinin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (.+-.)-Aeroplysinin I | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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